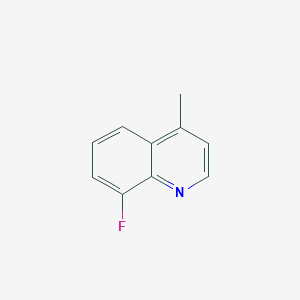

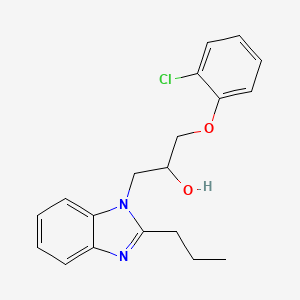

![molecular formula C9H8FN3 B2535940 1-[(3-Fluorophenyl)methyl]triazole CAS No. 63777-82-2](/img/structure/B2535940.png)

1-[(3-Fluorophenyl)methyl]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Molecular Structure Analysis

Triazoles have a five-membered ring structure containing two carbon and three nitrogen atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Each of them shows mainly two tautomers depending on the hydrogen bonded to the ring nitrogen .

Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

科学的研究の応用

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, including derivatives like 1-[(3-Fluorophenyl)methyl]triazole, are recognized for their unique ability to engage in diverse supramolecular interactions. Their nitrogen-rich structure allows for complexation with anions through hydrogen and halogen bonding. Moreover, triazoles can serve as versatile ligands in coordination chemistry, offering various N-coordination modes and acting as powerful donors in carbanionic and mesoionic carbene forms. These properties have led to significant applications in anion recognition, catalysis, and photochemistry, extending well beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Medicinal Chemistry

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry due to its ability to mimic various functional groups and its inherent bioactivities, such as antimicrobial, antiviral, and antitumor effects. Its role as a bioisostere in the design of drug analogs highlights the versatility and potential of triazole derivatives in therapeutic applications (Bonandi et al., 2017).

Drug Discovery and Development

Click chemistry, with triazole formation at its core, has significantly impacted drug discovery. The triazole ring, formed from azides and terminal acetylenes, not only serves as a robust linker in the synthesis of complex molecules but also actively interacts with biological targets. This chemistry has facilitated the rapid assembly of diverse molecular libraries for high-throughput screening, leading to the discovery of new therapeutics (Kolb & Sharpless, 2003).

Materials Science

Triazole derivatives have been utilized in materials science, particularly in the functionalization of nanoparticles. The 'click' reaction, involving the formation of a 1,2,3-triazole ring, has been employed to attach various chemical functionalities to the surfaces of gold nanoparticles. This approach enables the creation of materials with tailored properties for specific applications, such as in catalysis, sensing, and nanomedicine (Fleming et al., 2006).

作用機序

Target of action

Triazole compounds are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors .

Mode of action

The mode of action of triazole compounds can vary greatly depending on their specific chemical structure and the biological target they interact with. Some triazole derivatives are known to inhibit key enzymes in biological pathways .

Biochemical pathways

Triazole compounds can affect a variety of biochemical pathways. For example, some triazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of triazole compounds can vary greatly depending on their specific chemical structure. Some triazole derivatives are known to have good bioavailability .

Result of action

The molecular and cellular effects of triazole compounds can vary greatly depending on their specific chemical structure and the biological target they interact with. Some triazole derivatives have shown to inhibit key enzymes in biological pathways, leading to various downstream effects .

Action environment

The action, efficacy, and stability of triazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its ability to cross cell membranes and interact with its target .

Safety and Hazards

将来の方向性

Triazoles are becoming potential drug candidates for the scientific community . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKCBDVWDUCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

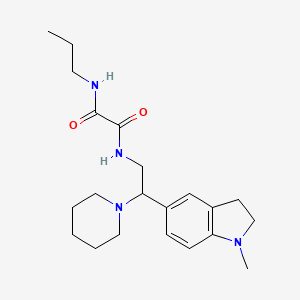

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

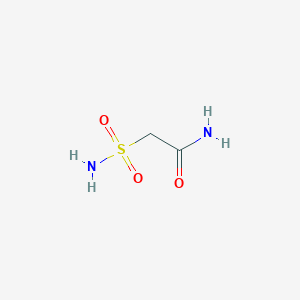

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)

![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)